molecular formula C15H25N2+ B13357119 1,3-dicyclohexyl-1H-imidazol-3-ium

1,3-dicyclohexyl-1H-imidazol-3-ium

Cat. No.: B13357119
M. Wt: 233.37 g/mol
InChI Key: OTZSBKIHBGXKOY-UHFFFAOYSA-N
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Description

1,3-Dicyclohexyl-1H-imidazol-3-ium is an imidazolium-based ionic compound with two cyclohexyl substituents at the 1- and 3-positions of the imidazole ring. Its chloride salt (CAS 181422-72-0, molecular formula: C₁₅H₂₅ClN₂) is a white to off-white crystalline solid with a purity of 97% . It is widely utilized as a precursor for N-heterocyclic carbene (NHC) ligands in transition-metal catalysis, particularly in cobalt-catalyzed C–H functionalization reactions . The cyclohexyl groups confer steric bulk and electron-donating properties, enhancing the stability of metal complexes . Commercial suppliers include Fluoropharm Co., Ltd., J&K, and CymitQuimica, with prices varying by scale (e.g., €21–€426 per 1–25 g for its tetrafluoroborate salt) .

Properties

Molecular Formula

C15H25N2+

Molecular Weight

233.37 g/mol

IUPAC Name

1,3-dicyclohexylimidazol-1-ium

InChI

InChI=1S/C15H25N2/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15/h11-15H,1-10H2/q+1

InChI Key

OTZSBKIHBGXKOY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

The one-pot synthesis of 1,3-dicyclohexyl-1H-imidazol-3-ium salts, such as 1,3-dicyclohexylimidazolium tetrafluoroborate, involves the condensation of glyoxal, cyclohexylamine, and paraformaldehyde in the presence of hydrochloric acid or hydrofluoroboric acid. This method is efficient for producing symmetrical imidazolium salts but may require additional steps for purification due to hygroscopic properties.

Multi-Step Synthesis

For more complex or less symmetrical derivatives, a multi-step approach is often necessary. This involves the formation of intermediate diimines, which are then cyclized to form the imidazolium ring. The use of different counterions, such as chloride or tetrafluoroborate, can affect the product's properties and ease of purification.

Analytical Data

Analytical data for 1,3-dicyclohexyl-1H-imidazol-3-ium derivatives typically include melting points, NMR spectra, and mass spectrometry. For example, 1,3-dicyclohexylimidazolium tetrafluoroborate has been characterized by its melting point and NMR spectra.

Compound Melting Point (°C) 1H NMR (ppm) 13C NMR (ppm)
ICy·HBF4 171–172 8.92 (s, 1H) 133.0, 120.5
1.92–1.89 (m, 4H) 60.1, 33.3
1.74–1.67 (m, 6H) 25.0, 24.6

Research Findings and Challenges

Recent research has focused on optimizing synthetic protocols to improve yields and purity. Challenges include the hygroscopic nature of some imidazolium salts and the formation of unwanted byproducts during synthesis. The choice of counterion can significantly impact the product's stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dicyclohexyl-1H-imidazol-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various imidazolium salts, imidazole derivatives, and substituted imidazoles .

Mechanism of Action

The mechanism by which 1,3-dicyclohexyl-1H-imidazol-3-ium exerts its effects involves its interaction with molecular targets and pathways. As a catalyst, it facilitates chemical reactions by lowering the activation energy and stabilizing transition states. In biological systems, it can interact with specific proteins and enzymes, altering their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Compound Name CAS Number Substituents Counterion Molecular Weight Key Applications
1,3-Dicyclohexyl-1H-imidazol-3-ium chloride 181422-72-0 Cyclohexyl (1,3) Cl⁻ 268.83 Cobalt-catalyzed C–H arylation
1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate 286014-38-8 Cyclohexyl (1,3) BF₄⁻ 320.18 Ionic liquids, catalysis
1,3-Diisopropylimidazolium tetrafluoroborate 286014-34-4 Isopropyl (1,3) BF₄⁻ 284.13 Catalysis, ligand synthesis
1,3-Dicyclohexyl-1H-benzo[d]imidazol-3-ium chloride 1034449-15-4 Cyclohexyl + benzene Cl⁻ 318.89 Pharmaceutical intermediates
1-Benzyl-3-methyl-1H-imidazol-3-ium chloride 36443-80-8 Benzyl (1), methyl (3) Cl⁻ 220.72 Ionic liquids, corrosion inhibitors

Key Comparative Features

  • Electronic Effects : The electron-donating nature of cyclohexyl groups enhances ligand-metal electron density transfer, critical for catalytic activity in C–H activation .
  • Counterion Influence: Chloride salts (e.g., 181422-72-0) are hygroscopic and polar, whereas tetrafluoroborate salts (e.g., 286014-38-8) exhibit higher solubility in organic solvents, broadening their utility in non-aqueous catalysis .
  • Applications :
    • Catalysis : 1,3-Dicyclohexyl derivatives outperform 1,3-diisopropyl analogues in cobalt-catalyzed C–H arylation due to superior steric protection .
    • Material Science : Benzimidazolium derivatives (e.g., 1034449-15-4) are favored in pharmaceutical synthesis for their extended aromatic systems .

Physical and Commercial Comparison

Property 1,3-Dicyclohexyl-Cl⁻ 1,3-Dicyclohexyl-BF₄⁻ 1,3-Diisopropyl-BF₄⁻ 1,3-Dicyclohexyl-benzimidazolium Cl⁻
Melting Point (°C) Not reported Not reported Not reported Not reported
Solubility Moderate (polar solvents) High (organic solvents) High (organic solvents) Low (aqueous media)
Purity (%) 97 ≥97 97 98
Price (per 1g) ~€45–€183 €28 ~€45–€183 Not reported

Q & A

Q. What are the recommended synthetic routes for 1,3-dicyclohexyl-1H-imidazol-3-ium salts, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves alkylation of an imidazole precursor with cyclohexyl halides or sulfates. For example:

  • Alkylation with dialkyl sulfates : React 1-hydroxyimidazole derivatives with dialkyl sulfates (e.g., dimethyl or diethyl sulfate) in the presence of NaHCO₃ to neutralize acid byproducts. Subsequent anion exchange with NH₄PF₆ or NH₄BF₄ yields hexafluorophosphate or tetrafluoroborate salts, respectively .
  • Yield Optimization :
    • Use excess alkylating agent (1.5–2.0 equivalents) to drive the reaction to completion.
    • Control temperature (20–50°C) to minimize side reactions.
    • Purify via recrystallization from dichloromethane/ether mixtures to remove unreacted precursors .

Q. How can researchers verify the structural purity of 1,3-dicyclohexyl-1H-imidazol-3-ium salts?

Methodological Answer: Combine the following analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns via 1H^1H and 13C^{13}C NMR. For example, the cyclohexyl protons appear as multiplet signals (δ 1.2–2.2 ppm), and imidazolium C2-H resonates as a singlet (δ 9.0–10.0 ppm) .
  • Mass Spectrometry : Use ESI-MS to detect the cationic imidazolium moiety (e.g., [M-PF₆]⁺ at m/z 265.2 for C₁₅H₂₅N₂⁺) .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C₁₅H₂₅BF₄N₂: C 56.27%, H 7.87%, N 8.75%) .

Advanced Research Questions

Q. What role does 1,3-dicyclohexyl-1H-imidazol-3-ium chloride (ICy·HCl) play in cobalt-catalyzed C–H functionalization, and how can reaction conditions be tuned for selectivity?

Methodological Answer: ICy·HCl acts as a preligand in cobalt-catalyzed C–H arylation, forming active Co-NHC complexes that facilitate oxidative addition with aryl halides .

  • Mechanistic Insight : The bulky cyclohexyl groups enhance steric protection, stabilizing the Co center and suppressing undesired β-hydride elimination .
  • Condition Optimization :
    • Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize ionic intermediates.
    • Additives : Include NaOAc (2.0 equiv) to neutralize HCl generated during catalysis.
    • Temperature : Reactions at 80–100°C improve turnover frequency without decomposing the catalyst .

Q. How do π–π stacking and hydrogen-bonding interactions influence the crystal packing of imidazolium salts, and what implications does this have for material design?

Methodological Answer: Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals:

  • π–π Interactions : The imidazolium ring engages in face-to-face stacking (3.5–4.0 Å spacing) with aromatic counterions or co-crystallized molecules, enhancing thermal stability .
  • Hydrogen Bonding : The C2-H of the imidazolium cation forms strong H-bonds (2.6–2.8 Å) with anions (e.g., BF₄⁻), affecting solubility and ionic conductivity .
    Design Strategy : Modify substituents (e.g., electron-withdrawing groups on the imidazolium) to tune supramolecular interactions for applications in ionic liquids or conductive polymers .

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